molecular formula C18H16FN3O2S B2452879 2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(thiophen-2-ylmethyl)propanamide CAS No. 1203218-48-7

2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(thiophen-2-ylmethyl)propanamide

Cat. No.: B2452879
CAS No.: 1203218-48-7
M. Wt: 357.4
InChI Key: SOHXQXIOMTYMKJ-UHFFFAOYSA-N
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Description

2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(thiophen-2-ylmethyl)propanamide is a useful research compound. Its molecular formula is C18H16FN3O2S and its molecular weight is 357.4. The purity is usually 95%.
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Properties

IUPAC Name

2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]-N-(thiophen-2-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O2S/c1-12(18(24)20-11-15-3-2-10-25-15)22-17(23)9-8-16(21-22)13-4-6-14(19)7-5-13/h2-10,12H,11H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOHXQXIOMTYMKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=CC=CS1)N2C(=O)C=CC(=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(thiophen-2-ylmethyl)propanamide is a complex organic molecule notable for its structural features, including a pyridazinone core and a fluorophenyl group. Its potential biological activities have garnered attention in medicinal chemistry, particularly in the context of drug development. This article provides a detailed examination of its biological activity, synthesis, and mechanisms of action, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H17FN4O2SC_{19}H_{17}FN_{4}O_{2}S, with a molecular weight of approximately 380.4 g/mol. The presence of various functional groups suggests potential interactions with biological targets, which may lead to diverse pharmacological effects.

Structural Features

Feature Description
Core Structure Pyridazinone
Substituents 4-Fluorophenyl, Thiophen-2-ylmethyl
Molecular Weight 380.4 g/mol
LogP (Octanol-Water) Indicates lipophilicity and potential cell membrane permeability

Biological Activity

Preliminary studies suggest that the compound exhibits significant biological activities, including:

  • Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, potentially serving as a lead for antibiotic development.
  • Anticancer Properties : In vitro studies indicate that it may inhibit the growth of cancer cells through mechanisms involving apoptosis and cell cycle arrest.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, leading to altered cellular processes.

Case Studies and Research Findings

  • Antimicrobial Studies :
    • A study evaluated the compound's efficacy against Staphylococcus aureus and Escherichia coli, reporting an ID50 value of 1×107M1\times 10^{-7}M for E. coli, indicating potent antimicrobial properties .
  • Anticancer Activity :
    • Research conducted on leukemia L-1210 cells demonstrated an ID50 of 1×105M1\times 10^{-5}M, suggesting moderate anticancer activity. Further investigations are needed to explore its mechanism of action in cancer cell lines .
  • Enzyme Interaction :
    • Preliminary interaction studies indicate that the compound may bind to specific receptors or enzymes, modulating their activity. This could lead to significant alterations in metabolic pathways relevant to disease states .

The biological effects of this compound are hypothesized to involve:

  • Binding Affinity : The fluorophenyl group enhances binding affinity to target proteins, potentially increasing the compound's efficacy.
  • Pathway Interference : The compound may interfere with signaling pathways that regulate cell growth and survival, contributing to its anticancer effects .

Synthesis and Chemical Reactions

The synthesis typically involves multi-step organic reactions starting from simpler precursors. Key steps include:

  • Formation of the pyridazinone core through cyclization reactions.
  • Introduction of the fluorophenyl and thiophenyl groups via electrophilic substitution reactions.

Synthetic Route Overview

Step Reaction Type Reagents Used
1. Pyridazinone formationCyclizationPolyphosphoric acid
2. SubstitutionElectrophilic substitutionFluorinating agents

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